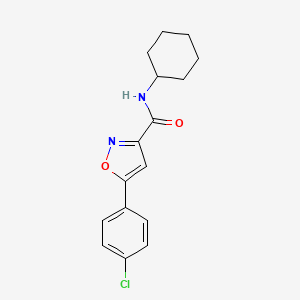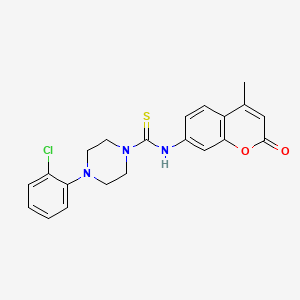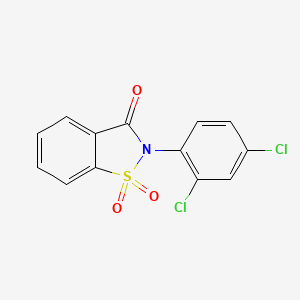![molecular formula C16H11Cl2N3O2S B4657616 N-(2,6-dichlorophenyl)-2-{[4-(2-furyl)-2-pyrimidinyl]thio}acetamide](/img/structure/B4657616.png)
N-(2,6-dichlorophenyl)-2-{[4-(2-furyl)-2-pyrimidinyl]thio}acetamide
Vue d'ensemble
Description
N-(2,6-dichlorophenyl)-2-{[4-(2-furyl)-2-pyrimidinyl]thio}acetamide, commonly known as DFP-10825, is a novel small molecule compound that has been synthesized and studied for its potential applications in scientific research.
Mécanisme D'action
The mechanism of action of DFP-10825 involves the inhibition of the activity of protein kinase CK2, which is a key regulator of cell growth and survival. By inhibiting CK2, DFP-10825 disrupts the signaling pathways that are essential for cancer cell growth and survival, leading to the inhibition of cancer cell proliferation and induction of apoptosis.
Biochemical and Physiological Effects
DFP-10825 has been shown to have several biochemical and physiological effects. In addition to its anti-cancer activity, DFP-10825 has been shown to inhibit the growth of bacteria and fungi, indicating its potential as an antimicrobial agent. It has also been shown to have anti-inflammatory activity, which could have potential applications in the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using DFP-10825 in lab experiments is its specificity for CK2 inhibition, which makes it a valuable tool for studying the role of CK2 in various cellular processes. However, one of the limitations of using DFP-10825 is its relatively low solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for the study of DFP-10825. One area of research could focus on the development of more soluble analogs of DFP-10825 that could be used in a wider range of experiments. Another area of research could focus on the development of DFP-10825-based therapies for the treatment of cancer and other diseases. Additionally, further studies could be conducted to better understand the mechanism of action of DFP-10825 and its potential applications in various areas of scientific research.
Conclusion
DFP-10825 is a novel small molecule compound that has shown potential applications in scientific research, particularly in the field of cancer research. Its specificity for CK2 inhibition makes it a valuable tool for studying the role of CK2 in various cellular processes. Further research is needed to fully understand the potential applications of DFP-10825 and to develop more soluble analogs and therapies based on this compound.
Applications De Recherche Scientifique
DFP-10825 has shown potential applications in scientific research, particularly in the field of cancer research. Studies have shown that DFP-10825 inhibits the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Propriétés
IUPAC Name |
N-(2,6-dichlorophenyl)-2-[4-(furan-2-yl)pyrimidin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Cl2N3O2S/c17-10-3-1-4-11(18)15(10)21-14(22)9-24-16-19-7-6-12(20-16)13-5-2-8-23-13/h1-8H,9H2,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZXRGBHAEIJPBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)NC(=O)CSC2=NC=CC(=N2)C3=CC=CO3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Cl2N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-{[5-(3,4,5-trimethoxyphenyl)-2H-tetrazol-2-yl]acetyl}piperidine](/img/structure/B4657537.png)

![2-{4-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl]-1-piperazinyl}-N-(3-nitrophenyl)acetamide](/img/structure/B4657543.png)
![N,3,5-trimethyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1-adamantanecarboxamide](/img/structure/B4657544.png)
![N-[4-(allyloxy)phenyl]-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide](/img/structure/B4657548.png)

![3-butoxy-N-{[(2,3-dimethylphenyl)amino]carbonothioyl}benzamide](/img/structure/B4657566.png)

![1-acetyl-4-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]piperidine](/img/structure/B4657574.png)

![[3-(4-fluorophenyl)-4-oxo-4H-chromen-7-yl]methyl cyclopentylcarbamate](/img/structure/B4657595.png)
![N-(1,5-dimethylhexyl)-2-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]acetamide](/img/structure/B4657610.png)
![3-(2-chlorophenyl)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-5-methyl-4-isoxazolecarboxamide](/img/structure/B4657614.png)
![2-{5-[(2-amino-2-oxoethyl)thio]-4-ethyl-4H-1,2,4-triazol-3-yl}-N-(3,4-dimethylphenyl)acetamide](/img/structure/B4657634.png)